molecular formula C10H17N3O2 B2809482 Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate CAS No. 1305712-89-3

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate

Cat. No.: B2809482
CAS No.: 1305712-89-3
M. Wt: 211.265
InChI Key: HTFUSRKVFAHZAU-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . It is a pyrrolidine derivative, characterized by the presence of an amino group, a cyano group, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in various biochemical reactions, influencing enzyme activity and protein interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate include other pyrrolidine derivatives such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group, in particular, influences its reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h7-8H,5-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUSRKVFAHZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-89-3
Record name tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate
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